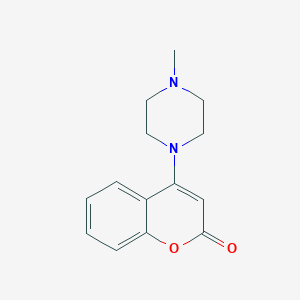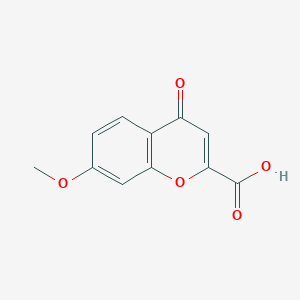![molecular formula C10H12N4OS B427742 5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE](/img/structure/B427742.png)
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a methoxybenzyl group attached to a sulfanyl group, which is further connected to a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE typically involves the reaction of 3-methoxybenzyl chloride with sodium azide to form 3-methoxybenzyl azide. This intermediate is then reacted with carbon disulfide and methyl iodide to yield the desired tetrazole compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
- 5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- N-Ethyl-N’-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
Uniqueness
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity, while the tetrazole ring contributes to its stability and reactivity. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H12N4OS |
|---|---|
分子量 |
236.3g/mol |
IUPAC 名称 |
5-[(3-methoxyphenyl)methylsulfanyl]-1-methyltetrazole |
InChI |
InChI=1S/C10H12N4OS/c1-14-10(11-12-13-14)16-7-8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3 |
InChI 键 |
KCCMPAXMNZYBLR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)OC |
规范 SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Isopropylamino)-2-hydroxypropoxy]coumarin](/img/structure/B427660.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427662.png)



![4-[4-(2-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427666.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)

![4-[4-(4-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427671.png)
![4-[4-(2-phenylethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427673.png)
![4-[(1-cinnamyl-4-piperidinyl)amino]-2H-chromen-2-one](/img/structure/B427675.png)
![7-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B427676.png)
![4-[(2-thienylmethyl)amino]-2H-chromen-2-one](/img/structure/B427678.png)

